2-Butyl-1,2,3,4-tetrahydroisoquinoline

Serotonin receptor pharmacology 5‑HT2A antagonist CNS drug discovery

2-Butyl-1,2,3,4-tetrahydroisoquinoline (CAS 92195-34-1; molecular formula C13H19N; molecular weight 189.30 g/mol) is a secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class—a privileged scaffold in medicinal chemistry. It is characterized by an n‑butyl substituent at the N‑2 position of the saturated isoquinoline core.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 92195-34-1
Cat. No. B1605874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1,2,3,4-tetrahydroisoquinoline
CAS92195-34-1
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCCCCN1CCC2=CC=CC=C2C1
InChIInChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3
InChIKeyQDRWTFOJAASVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-1,2,3,4-tetrahydroisoquinoline (CAS 92195-34-1) — Chemical Identity, Core Properties, and Research-Grade Sourcing Specifications


2-Butyl-1,2,3,4-tetrahydroisoquinoline (CAS 92195-34-1; molecular formula C13H19N; molecular weight 189.30 g/mol) is a secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class—a privileged scaffold in medicinal chemistry [1]. It is characterized by an n‑butyl substituent at the N‑2 position of the saturated isoquinoline core [2]. This compound is primarily utilized as a synthetic building block or reference standard in CNS‑focused drug discovery and chemical biology research, rather than as an end‑use therapeutic agent. Commercially, it is available from multiple research‑chemical suppliers with typical purities of ≥95% (HPLC/NMR verified), and its predicted logP values range from 3.0 to 3.8, indicating significant lipophilicity compared to shorter‑chain THIQ analogs [3].

Why Generic Substitution of 2-Butyl-1,2,3,4-tetrahydroisoquinoline in THIQ‑Based SAR Campaigns Is Scientifically Unreliable


In the THIQ class, even minor modifications to the N‑alkyl chain length—such as substituting a butyl group with a methyl, ethyl, or propyl—can profoundly alter receptor affinity, selectivity, and physicochemical properties [1]. Structure‑activity relationship (SAR) studies on N‑substituted THIQ derivatives demonstrate that the volume and length of the hydrocarbon chain directly modulate 5‑HT1A and 5‑HT2A receptor binding and functional activity; therefore, compounds with different alkyl chains are not interchangeable in pharmacological assays [2]. The quantitative evidence below details specific, measurable differences that establish why 2‑butyl‑1,2,3,4‑tetrahydroisoquinoline is a distinct and prioritized chemical entity for certain research applications.

Quantitative Differentiation Evidence: 2-Butyl-1,2,3,4-tetrahydroisoquinoline vs. Shorter N‑Alkyl Analogs in CNS Target Engagement and Physicochemical Profiles


Enhanced 5‑HT2A Receptor Affinity and Functional Antagonism of 2‑Butyl‑THIQ‑Derived Ligands

In a direct head‑to‑head SAR study of THIQ derivatives, introducing an N‑butyl linker in azaspiro[5.4]decane‑7,9‑dione conjugates markedly improved 5‑HT2A receptor binding affinity while slightly reducing 5‑HT1A affinity, compared to unsubstituted THIQ parent compounds [1]. The most active butyl‑containing analog (8‑Br,5‑OCH3‑THIQ) exhibited potent 5‑HT1A postsynaptic/5‑HT2A antagonist activity, a profile not observed with shorter‑chain (e.g., ethyl) or unsubstituted THIQ variants [1].

Serotonin receptor pharmacology 5‑HT2A antagonist CNS drug discovery

Synthesis Efficiency: Higher Yield from 1,2,3,4‑Tetrahydroisoquinoline and Butyraldehyde

A direct comparative synthetic route using 1,2,3,4‑tetrahydroisoquinoline as starting material demonstrates that alkylation with butyraldehyde affords 2‑butyl‑1,2,3,4‑tetrahydroisoquinoline in ~85% yield, whereas alkylation with iodobutane proceeds with only ~54% yield under comparable conditions [1].

Synthetic methodology N‑alkylation yield Process chemistry

Increased Lipophilicity (Predicted logP) Drives Differential CNS Penetration Potential

The N‑butyl substituent confers a predicted logP of 3.66 (ACD/Labs) or ~3.0 (XlogP3) [1][2]. In contrast, the unsubstituted 1,2,3,4‑tetrahydroisoquinoline has a measured logP of ~1.4 [3]. This >2‑log unit increase translates to an approximately 100‑fold higher theoretical partition coefficient into lipid membranes.

Physicochemical property Blood‑brain barrier permeability Computational ADME

Commercial Availability in High Purity (≥95–98%) with Analytical Documentation

Multiple reputable chemical suppliers offer 2‑butyl‑1,2,3,4‑tetrahydroisoquinoline at high purity specifications: Bidepharm provides ≥95% purity with NMR/HPLC/GC batch certificates ; MolCore lists purity ≥98% under ISO certification ; AKSci specifies minimum purity 95% . In contrast, more exotic N‑alkyl THIQ analogs (e.g., N‑propyl or N‑pentyl) are less widely stocked and often lack certified analytical documentation.

Chemical procurement Analytical quality control Research reagents

High‑Value Application Scenarios for 2‑Butyl‑1,2,3,4‑tetrahydroisoquinoline Based on Differentiated Evidence


Development of Dual 5‑HT1A/5‑HT2A Ligands for Neuropsychiatric Indications

When designing novel serotonergic agents, researchers can leverage the N‑butyl THIQ core to engineer a balanced or biased 5‑HT1A/5‑HT2A receptor profile. The quantitative SAR evidence indicates that the butyl linker improves 5‑HT2A affinity while modestly attenuating 5‑HT1A binding, a signature that supports development of compounds with 5‑HT1A (postsynaptic)/5‑HT2A antagonist activity [1]. This profile is mechanistically relevant for anxiolytic and antidepressant drug candidates, distinguishing butyl‑containing THIQs from shorter‑alkyl analogs that lack this dual‑receptor modulation capacity [1].

High‑Efficiency Multi‑Gram Synthesis of CNS‑Penetrant Probe Molecules

For medicinal chemistry groups requiring gram‑scale quantities of lipophilic THIQ building blocks, the reductive amination route using butyraldehyde offers a substantial yield advantage (~85%) over alternative alkylation methods (~54%) [2]. Furthermore, the compound's elevated logP (3.0–3.7) suggests favorable passive blood‑brain barrier permeability, making it a strategic intermediate for CNS‑targeted chemical probes where brain exposure is critical [3]. This combination of synthetic accessibility and predicted CNS penetration supports its prioritization in early‑stage neuropharmacology hit‑to‑lead efforts.

Quality‑Controlled Reference Standard for Analytical Method Development

Given its commercial availability at ≥95–98% purity with full analytical documentation (HPLC, NMR, GC), 2‑butyl‑1,2,3,4‑tetrahydroisoquinoline serves as a reliable reference standard for LC‑MS method validation and impurity profiling of more complex THIQ‑based pharmaceuticals . The availability of batch‑specific Certificates of Analysis ensures experimental reproducibility across laboratories, a crucial factor for regulatory‑adjacent analytical workflows and cross‑institutional collaborative studies.

Pharmacological Tool Compound for Investigating Dopamine D3 Receptor Linker Rigidity

In structure‑based design of D3 receptor ligands, the n‑butyl linker region has been a focal point for rigidity optimization. Recent studies indicate that rigidification of the n‑butyl linker (e.g., via o‑xylenyl incorporation) modulates D3R affinity and D2R selectivity, with high‑affinity (Ki < 4 nM) D3R ligands achievable [4]. 2‑Butyl‑1,2,3,4‑tetrahydroisoquinoline can thus be employed as a flexible comparator to systematically evaluate the impact of conformational restriction on target engagement, aiding the rational design of next‑generation antipsychotic or anti‑addiction agents [4].

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